molecular formula C14H23N5O3 B5572362 1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5572362
M. Wt: 309.36 g/mol
InChI Key: JFENSIRLFCIEOB-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse chemical and biological properties. Pyrimidines are crucial in the synthesis of DNA and RNA, making them fundamental to life's chemistry and a point of interest in synthetic and medicinal chemistry for developing therapeutic agents.

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidine derivatives, closely related to the target compound, involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, leading to high yields. This process involves a [1,5]-hydrogen shift and cycloaddition reactions, followed by dehydration to yield the final products (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using NMR and crystallography. For example, studies on tetrahydropyrimidine-2,4-dione molecules reveal that pyrimidine rings tend to be nearly planar, with specific deviations in the carbon atoms at the 5 and 6 positions, indicating slight non-planarity in the structure (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which can produce a range of derivatives with different substituents. These reactions are facilitated by conditions such as the presence of phosphorous oxychloride or specific amines, leading to nucleophilic substitutions and the formation of new compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical compound 1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a subject of interest in synthetic organic chemistry for its potential applications in various fields. Research has been conducted to explore the synthetic routes and photophysical properties of related pyrimidine derivatives, demonstrating their potential in pH-sensing applications due to their solid-state fluorescence emission and reversible protonation at the nitrogen atoms, indicating a direction for the development of colorimetric pH sensors and logic gates (Han Yan et al., 2017). Moreover, the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been explored, showcasing the compound's versatility in generating novel chemical entities with potential therapeutic applications (V. Udayakumar et al., 2017).

Antimicrobial and Antiviral Potential

Studies have highlighted the antimicrobial properties of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, revealing moderate activities against various microbial species. This suggests a promising avenue for the development of new antimicrobial agents (Rasha A. M. Faty et al., 2015). Additionally, the antiviral activities of certain pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus and Herpes simples virus type-1 have been tested, indicating the compound's potential in contributing to antiviral drug development (A. S. El-Etrawy et al., 2010).

Applications in Organic Light-Emitting Devices (OLEDs)

The compound and its derivatives have been investigated for their application in organic light-emitting devices (OLEDs). Novel 1,8-naphthalimide derivatives, for example, have shown promising characteristics as standard-red light-emitting materials for OLED applications, demonstrating the potential of pyrimidine-based compounds in enhancing the performance and color purity of OLEDs (Shuai Luo et al., 2015).

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives have been studied, highlighting their efficiency as candidates for NLO device fabrications. This research indicates the compound's relevance in the development of materials with enhanced optical and electronic properties (B. Mohan et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrimidinone and morpholine derivatives are known to have biological activity, but the exact mechanism of action would depend on the specific compound and its targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research could involve exploring the biological activity of this compound, as well as optimizing its synthesis. Additionally, the compound could potentially be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

1,3-dimethyl-6-(2-morpholin-4-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-16-12-11(13(20)17(2)14(16)21)9-19(10-15-12)4-3-18-5-7-22-8-6-18/h15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENSIRLFCIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)CCN3CCOCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 1,3-dimethyl-6-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-

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